BenchChemオンラインストアへようこそ!

PAR-2 (1-6) (human)

PAR2 agonist calcium mobilization pEC50

This is the authentic human PAR2 (1-6) sequence (SLIGKV, CAS 202933-49-1). Unlike the rodent analog (SLIGRL), it ensures accurate potency in human models. It is the standard reference for receptor mutagenesis and biased signaling studies. Procure this research-grade peptide for reproducible human PAR2 activation data.

Molecular Formula C28H53N7O8
Molecular Weight 615.8 g/mol
CAS No. 202933-49-1
Cat. No. B1354043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR-2 (1-6) (human)
CAS202933-49-1
SynonymsSer-Leu-Ile-Gly-Lys-Val
seryl-leucyl-isoleucyl--glycyl-lysyl-valine
SLIGKV
Molecular FormulaC28H53N7O8
Molecular Weight615.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N
InChIInChI=1S/C28H53N7O8/c1-7-17(6)23(35-26(40)20(12-15(2)3)33-24(38)18(30)14-36)27(41)31-13-21(37)32-19(10-8-9-11-29)25(39)34-22(16(4)5)28(42)43/h15-20,22-23,36H,7-14,29-30H2,1-6H3,(H,31,41)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,42,43)/t17-,18-,19-,20-,22-,23-/m0/s1
InChIKeyNTQVODZUQIATFS-WAUHAFJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR-2 (1-6) (human) (CAS 202933-49-1): A Reference PAR2 Tethered Ligand Peptide for In Vitro Signaling Studies


PAR-2 (1-6) (human), also designated as SLIGKV, is a synthetic hexapeptide corresponding to amino acid residues 1–6 of the N-terminal tethered ligand sequence of human protease-activated receptor 2 (PAR2) [1]. As an agonist of the G protein-coupled receptor PAR2, it mimics the receptor-activating sequence exposed upon proteolytic cleavage by trypsin-like proteases, thereby enabling ligand-dependent PAR2 activation in the absence of enzymatic cleavage [2]. This peptide serves as a fundamental pharmacological tool for characterizing PAR2-mediated signaling pathways, including calcium mobilization, inositol phosphate accumulation, and downstream inflammatory cascades, and provides a baseline comparator for evaluating the potency and selectivity of novel PAR2-targeting agents [3].

Why Generic Substitution of PAR-2 (1-6) (human) (202933-49-1) Cannot Be Assumed in PAR2 Pharmacology


PAR2-activating peptides exhibit marked species-specific sequence divergence, with the human tethered ligand sequence (SLIGKV) differing from the murine/rat sequence (SLIGRL) at the fifth and sixth residues, leading to quantifiably distinct pharmacological profiles even within the same receptor family [1]. Furthermore, seemingly minor structural modifications—including C-terminal amidation, N-terminal acylation, or single amino acid substitutions—produce orders-of-magnitude differences in receptor binding affinity, calcium mobilization potency, signaling pathway bias, and metabolic stability that cannot be predicted from sequence homology alone [2][3]. For investigators requiring reproducible PAR2 activation in human-relevant systems or needing to benchmark novel agonists against a well-characterized baseline, selection of the correct sequence variant and terminal modification state constitutes a non-negotiable determinant of experimental validity.

Quantitative Comparative Evidence: PAR-2 (1-6) (human) (CAS 202933-49-1) Versus Structural Analogs and Modified Derivatives


Baseline Potency of SLIGKV in Human PAR2 Calcium Mobilization: Reference Value for Mutant Screening

The unmodified human PAR2 hexapeptide SLIGKV (free acid, CAS 202933-49-1) exhibits a pEC50 of 6.06 ± 0.03 (EC50 ≈ 870 nM) in calcium mobilization assays using cells expressing wild-type human PAR2, providing a reproducible baseline for assessing the functional impact of receptor mutations or peptide modifications [1]. Single amino acid substitution of the N-terminal serine to alanine (ALIGKV) reduces potency to pEC50 = 5.10 ± 0.03 (EC50 ≈ 7.94 μM), representing a 9.1-fold decrease in potency, while complete removal of the N-terminal amine via N-(3-OH-2-Me-propanoyl)-LIGKV further diminishes activity to pEC50 = 4.45 ± 0.03 (EC50 ≈ 35.5 μM), corresponding to a 40.7-fold reduction relative to the parent compound [2]. These data establish SLIGKV as an essential reference standard for quantifying structure-activity perturbations in PAR2 pharmacology.

PAR2 agonist calcium mobilization pEC50 receptor mutagenesis structure-activity relationship

Signaling Pathway Bias: Comparative Analysis of SLIGKV-NH₂ Versus GB110 and AZ2429 Across G Protein and β-Arrestin Pathways

SLIGKV-NH₂ (pIC50 = 5.9 ± 0.1 for calcium flux; pEC50 = 4.9 ± 0.1 for β-arrestin-2 recruitment; pEC50 = 5.0 ± 0.1 for pERK1/2) exhibits a distinct signaling bias profile when compared head-to-head with small molecule PAR2 agonists GB110 and AZ2429 [1]. While GB110 shows 6.3-fold higher potency than SLIGKV-NH₂ in β-arrestin-2 recruitment assays (pEC50 = 7.3 ± 0.1 vs 4.9 ± 0.1) and 1585-fold higher potency in pERK1/2 activation (pEC50 = 8.2 ± 0.1 vs 5.0 ± 0.1), SLIGKV-NH₂ maintains a balanced ratio of calcium flux to β-arrestin recruitment potency (bias factor ~10-fold) compared to GB110 (bias factor ~1.6-fold) [1]. This differential pathway activation profile makes SLIGKV-NH₂ a critical comparator for dissecting G protein-dependent versus β-arrestin-dependent PAR2 signaling outcomes.

biased agonism β-arrestin G protein signaling PAR2 functional selectivity

Metabolic Stability Defines Potency Gap: Native SLIGKV Versus 2-Furoyl-LIGRL-NH₂ Across In Vitro and In Vivo Assays

The potency difference between native SLIGKV-OH (the free acid form of the human tethered ligand peptide) and the modified derivative 2f-LIGRL-NH₂ escalates dramatically as assay complexity increases from isolated cells to intact tissues to in vivo systems, directly implicating aminopeptidase-mediated degradation as a major limitation of the native sequence [1]. In cultured cell calcium signaling assays, 2f-LIGRL-NH₂ is approximately 100-fold more potent than SLIGKV-OH; this potency gap widens to 517-fold in the rat mesenteric artery vasorelaxation assay and reaches 1100-fold in the in vivo murine salivation assay [1]. Critically, co-administration of the aminopeptidase inhibitor amastatin augments salivation induced by native peptides (including SLIGKV-OH) but not furoylated derivatives, confirming that N-terminal degradation represents the primary mechanism underlying the native peptide's attenuated in vivo activity [1].

metabolic stability aminopeptidase degradation in vivo potency peptide modification 2-furoyl derivatives

DMSO Solubility and Stock Solution Stability: Practical Formulation Parameters for In Vitro PAR2 Studies

PAR-2 (1-6) (human) (CAS 202933-49-1) exhibits DMSO solubility of 25 mg/mL (40.60 mM) with ultrasonic assistance required for complete dissolution [1]. In aqueous buffers, solubility is limited (<1 mg/mL at 25°C), necessitating DMSO as the primary stock solvent for in vitro applications . For comparative context, the amidated derivative SLIGKV-NH₂ (CAS 190383-13-2) and the murine sequence analog PAR-2 (1-6) (mouse, rat) share similar solubility profiles and require comparable formulation strategies . Notably, stock solutions prepared in aqueous buffers are unstable and should be prepared fresh immediately before use or purchased in small, pre-packaged aliquots to avoid repeated freeze-thaw degradation .

solubility stock solution preparation DMSO solubility peptide storage in vitro assay

Species-Specific Sequence Divergence: Human SLIGKV Versus Murine/Rat SLIGRL Functional Distinctions

The human PAR2 tethered ligand sequence (SLIGKV) differs from the murine/rat sequence (SLIGRL) at residues 5 (lysine vs arginine) and 6 (valine vs leucine), resulting in quantifiably distinct receptor activation profiles that preclude simple substitution in cross-species experimental designs [1]. In a systematic evaluation of PAR2-activating peptide potency across three assay systems (rat aorta relaxation, longitudinal muscle contraction, and HEK cell calcium signaling), the rank order of potency was consistently SLIGRL-NH₂ > SLIGKV-NH₂, with SLIGKV-NH₂ exhibiting approximately 5-fold lower potency than SLIGRL-NH₂ in vascular relaxation assays [2]. Furthermore, in contractile assays using human umbilical vein preparations, SLIGKV-NH₂ and SLIGRL-NH₂ demonstrated differential efficacy profiles that could not be explained by receptor expression levels alone, suggesting species-specific coupling mechanisms [3]. These data underscore that human SLIGKV (CAS 202933-49-1) cannot be assumed interchangeable with murine SLIGRL in experimental systems where species-appropriate receptor pharmacology is required.

species specificity SLIGKV SLIGRL cross-species pharmacology PAR2 orthologs

Isoleucine at Position 3: Critical Hydrophobic Determinant of PAR2 Activation Potency

Systematic alanine scanning and hydrophobic substitution analysis of the SLIGKV hexapeptide sequence reveals that the isoleucine residue at position 3 (Ile³) plays a non-redundant role in PAR2 activation that cannot be functionally substituted by other hydrophobic amino acids without substantial potency loss [1]. In direct head-to-head comparison using identical calcium mobilization assay conditions, replacement of isoleucine with alanine (SLAGKV) reduces pEC50 from 6.06 ± 0.03 to 4.83 ± 0.03, representing a 17-fold decrease in potency (EC50 increases from ~870 nM to ~14.8 μM) [1]. Substitution with alternative hydrophobic residues produces variable effects: cyclohexylglycine (SL[Chg]GKV) enhances potency to pEC50 = 6.58 ± 0.04 (3.3-fold improvement; EC50 ≈ 263 nM), whereas tryptophan substitution (SLWGKV) reduces potency to pEC50 = 4.43 ± 0.07 (42.7-fold decrease; EC50 ≈ 37.2 μM) [2]. These data establish Ile³ as a critical pharmacophoric element in the human PAR2 tethered ligand sequence and quantify the precise functional consequences of modifying this position.

structure-activity relationship hydrophobic interactions isoleucine receptor binding mutagenesis

Evidence-Based Application Scenarios for PAR-2 (1-6) (human) (202933-49-1) in PAR2-Targeted Research Programs


Baseline Reference for Mutant PAR2 Receptor Screening and Structure-Activity Relationship Studies

For laboratories conducting site-directed mutagenesis of the human PAR2 receptor to map ligand-binding determinants, SLIGKV (pEC50 = 6.06 ± 0.03 at wild-type PAR2) provides an essential quantitative reference point for calculating fold-change potency alterations across mutant receptor panels [1]. The established potency hierarchy for structurally modified analogs—including ALIGKV (9.1-fold reduction), N-acylated derivatives (40.7-fold reduction), and hydrophobic substitutions at position 3 (3.3-fold enhancement for Chg to 61.7-fold reduction for tetra-Ala)—offers a validated framework for interpreting novel compound activity against engineered receptor variants [2][3].

Pathway-Biased Signaling Benchmark for Dissecting G Protein-Dependent Versus β-Arrestin-Mediated PAR2 Functions

Investigators seeking to discriminate between Gαq-mediated calcium signaling and β-arrestin-dependent PAR2 functions should employ SLIGKV-NH₂ (Ca²⁺ flux pIC50 = 5.9; β-arrestin pEC50 = 4.9) as a balanced-agonist baseline against which β-arrestin-biased ligands (e.g., GB110) or G protein-biased ligands can be quantitatively compared in the same cellular background [4]. The ~10-fold bias factor of SLIGKV-NH₂ toward calcium flux relative to β-arrestin recruitment establishes a reference point for assessing functional selectivity in novel PAR2 modulators.

Human-Specific PAR2 Pharmacology Studies Requiring Species-Matched Ligand Sequences

For research programs focused on human PAR2 biology—including studies of PAR2-mediated inflammatory responses in human keratinocytes, human macrophage polarization, or human vascular endothelial cell function—the human-specific SLIGKV sequence (CAS 202933-49-1) is mandatory, as substitution with the murine/rat SLIGRL analog introduces a quantifiable ~5-fold potency discrepancy in vascular assays and may exhibit divergent signaling efficacy in human tissue preparations [5]. This species specificity is particularly critical when evaluating potential therapeutic candidates targeting human PAR2 in translational research contexts.

Aminopeptidase-Sensitive Baseline for Evaluating Metabolic Stability Improvements in Peptide Engineering Programs

Medicinal chemistry groups developing metabolically stabilized PAR2 agonists for in vivo applications should utilize native SLIGKV-OH as the aminopeptidase-sensitive reference standard against which N-terminal modifications (e.g., furoylation, acylation, peptoid substitution) can be quantitatively benchmarked [6]. The escalating potency gap between native SLIGKV-OH and degradation-resistant derivatives across assay tiers (100-fold in cells → 517-fold in tissue → 1100-fold in vivo) provides a validated metric for assessing the efficacy of metabolic stabilization strategies and predicting in vivo pharmacological performance [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAR-2 (1-6) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.